3-Methoxyphenylhydrazine hydrochloride

Catalog No.
S714475
CAS No.
39232-91-2
M.F
C7H11ClN2O
M. Wt
174.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxyphenylhydrazine hydrochloride

CAS Number

39232-91-2

Product Name

3-Methoxyphenylhydrazine hydrochloride

IUPAC Name

hydron;(3-methoxyphenyl)hydrazine;chloride

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-7)9-8;/h2-5,9H,8H2,1H3;1H

InChI Key

GMXFZBZOVZOYNQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NN.Cl

Canonical SMILES

[H+].COC1=CC=CC(=C1)NN.[Cl-]

The exact mass of the compound 3-Methoxyphenylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155337. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methoxyphenylhydrazine hydrochloride (CAS 39232-91-2) is a specialized, bench-stable arylhydrazine salt utilized primarily as a building block in pharmaceutical and materials synthesis . Featuring a methoxy group at the meta position of the phenyl ring, this compound provides the specific regiochemistry required to access 4-methoxy and 6-methoxy substituted indoles via the Fischer indole synthesis [1]. Commercially available at high purities (typically ≥97.5% by HPLC), the hydrochloride salt form ensures precise stoichiometric control and extended shelf life, serving as a reliable precursor for both laboratory-scale discovery and bulk manufacturing workflows .

Generic substitution of 3-methoxyphenylhydrazine hydrochloride fails due to strict regiochemical and handling requirements in target-oriented synthesis. Substituting with the closely related 4-methoxyphenylhydrazine (para-isomer) exclusively yields 5-methoxyindoles, failing to produce the 4- or 6-methoxy functionalization required for specific serotonin or melatonin analogs [1]. Furthermore, attempting to use the free base form (3-methoxyphenylhydrazine) introduces severe handling liabilities; the free base is susceptible to rapid air oxidation, which degrades assay strength and introduces complex impurities into acid-catalyzed cyclizations . Procurement of the specific hydrochloride salt is strictly necessary to ensure oxidative resistance, reproducible reaction stoichiometry, and the correct structural isomer profile.

Regiochemical Control in Fischer Indole Synthesis

The meta-substitution of 3-methoxyphenylhydrazine hydrochloride inherently dictates the formation of 4-methoxy and 6-methoxy indole mixtures during cyclization, distinguishing its reactivity from other positional isomers[1]. While 4-methoxyphenylhydrazine strictly yields 5-methoxyindoles, the 3-methoxy precursor provides the specific structural geometry required for targeting 6-methoxy pharmacophores [1].

Evidence DimensionIndole Product Regiochemistry
Target Compound DataYields 4-methoxy and 6-methoxy indoles
Comparator Or Baseline4-Methoxyphenylhydrazine (yields 5-methoxyindoles exclusively)
Quantified Difference100% shift in methoxy position (yields 4-/6-methoxy instead of 5-methoxy)
ConditionsAcid-catalyzed Fischer indole synthesis

Procurement of the meta-isomer is structurally mandatory for synthesizing 6-methoxy-tryptamine derivatives and related target molecules.

Oxidative Stability and Shelf-Life Extension

The hydrochloride salt form of 3-methoxyphenylhydrazine prevents the rapid ambient oxidation observed in its free base counterpart [1]. Arylhydrazine free bases degrade and darken upon exposure to ambient air, leading to a measurable loss of active assay and the generation of reactive impurities [1]. The HCl salt maintains a stable crystalline powder form (≥97.5% purity) under standard storage conditions, eliminating the need for strict inert-atmosphere logistics.

Evidence DimensionAmbient Air Stability
Target Compound DataStable crystalline solid maintaining ≥97.5% assay
Comparator Or BaselineFree base (rapid oxidative degradation and darkening)
Quantified Difference100% elimination of inert-atmosphere storage requirements
ConditionsStandard ambient storage and benchtop handling

The salt form dramatically reduces material waste and ensures consistent stoichiometric dosing in scale-up manufacturing.

Direct Assembly of Complex Tricyclic Pharmacophores

3-Methoxyphenylhydrazine hydrochloride enables the direct, single-step assembly of complex tricyclic systems, such as 8-methoxy-azepinoindoles, via condensation with azepanone derivatives [1]. This direct Fischer cyclization bypasses traditional multi-step Pictet-Spengler routes that require pre-synthesized tryptamines, actively reducing the overall synthetic step count for target pharmacophores [1].

Evidence DimensionSynthetic Step Count
Target Compound DataSingle-step tricyclic core assembly (Fischer cyclization)
Comparator Or BaselineTraditional Pictet-Spengler route (multi-step from tryptamines)
Quantified DifferenceReduces core assembly to 1 step versus ≥3 steps for Pictet-Spengler routes
ConditionsThermal acid-catalyzed cyclization (e.g., in ethanol/HCl)

Reduces process time and reagent overhead for manufacturers producing advanced neurotherapeutic intermediates.

Synthesis of 6-Methoxyindole and Tryptamine Derivatives

3-Methoxyphenylhydrazine hydrochloride provides the required structural geometry for generating 6-methoxyindoles. It is utilized in the pharmaceutical development of melatonin receptor agonists and serotonin analogs where the specific 6-methoxy position dictates receptor binding affinity [1].

Single-Step Assembly of Azepinoindole Cores

In medicinal chemistry, this compound undergoes direct Fischer indolization with cyclic ketones, such as 1-methylazepan-4-one, to form biologically active tricyclic scaffolds like tabernanthalog in a single step, bypassing multi-step tryptamine isolation[1].

Analytical Derivatization of Carbonyl Compounds

Due to its stable hydrazine functionality, the hydrochloride salt serves as an analytical reagent to form stable hydrazones with aldehydes and ketones. This facilitates the UV-Vis or HPLC detection of carbonyls in complex mixtures, utilizing the enhanced bench stability of the salt form [1].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

174.0559907 g/mol

Monoisotopic Mass

174.0559907 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39232-91-2

Dates

Last modified: 08-15-2023

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